
Miransertib
Descripción general
Descripción
Ha mostrado promesa en ensayos clínicos para el tratamiento de diversas afecciones, incluidos tumores impulsados por PI3K/Akt, síndrome de Proteus y trastornos del espectro de crecimiento relacionado con PIK3CA . Miransertib también ha demostrado eficacia contra Leishmania, el agente causal de la leishmaniasis .
Métodos De Preparación
La síntesis de miransertib implica múltiples pasos, comenzando con la preparación de intermedios claveLas condiciones de reacción a menudo implican el uso de disolventes orgánicos, catalizadores y controles de temperatura específicos para garantizar el rendimiento y la pureza deseados del producto .
Los métodos de producción industrial para this compound están diseñados para optimizar el proceso de síntesis para la fabricación a gran escala. Esto incluye el uso de reactores de alto rendimiento, química de flujo continuo y técnicas avanzadas de purificación para garantizar la calidad y la escalabilidad consistentes del producto .
Análisis De Reacciones Químicas
Miransertib experimenta diversas reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas para formar derivados oxidados. Los reactivos comunes para la oxidación incluyen el peróxido de hidrógeno y otros agentes oxidantes.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio para producir formas reducidas de this compound.
Sustitución: Las reacciones de sustitución implican el reemplazo de grupos funcionales específicos en la molécula de this compound.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir formas deshidroxiladas de this compound .
Aplicaciones Científicas De Investigación
Overview
Leishmaniasis is a parasitic disease caused by Leishmania species, leading to significant morbidity worldwide. Traditional treatments often face challenges such as toxicity and resistance.
Efficacy Studies
A study demonstrated that Miransertib exhibits potent anti-leishmanial activity against Leishmania donovani and Leishmania amazonensis. The compound was effective against both promastigotes and intracellular amastigotes within macrophages, enhancing mTOR-dependent autophagy as a mechanism for killing the parasites. In vivo studies showed that this compound significantly reduced parasite load in infected mice, comparable to established treatments like miltefosine .
Summary Table: Efficacy Against Leishmaniasis
Study Type | Pathogen | Efficacy Observed | Notes |
---|---|---|---|
In Vitro | L. donovani | High susceptibility | Effective against both life stages |
In Vitro | L. amazonensis | High susceptibility | Enhanced autophagy in macrophages |
In Vivo | BALB/c mice | Significant reduction | Comparable to miltefosine |
Overview
PIK3CA-related overgrowth spectrum encompasses a range of rare disorders caused by activating mutations in the PIK3CA gene, leading to abnormal tissue growth.
Clinical Case Studies
This compound has been investigated in clinical settings for its potential benefits in patients with PROS:
- Case Study 1 : A patient with severe CLOVES syndrome experienced significant reductions in abdominal overgrowth and improved quality of life after 22 months of treatment with this compound .
- Case Study 2 : Another patient with facial infiltrating lipomatosis reported decreased seizure frequency and improved functional outcomes during treatment .
Summary Table: Clinical Outcomes for PROS Patients
Patient Condition | Treatment Duration | Key Outcomes | Side Effects |
---|---|---|---|
CLOVES variant | 22 months | 15% reduction in fatty overgrowth | None significant |
Facial infiltrating lipomatosis | 22 months | Reduction in seizure burden | None significant |
Safety Profile
This compound has shown a favorable safety profile across various studies. Commonly reported side effects include mild fatigue and transient liver enzyme elevations, which were manageable and did not necessitate discontinuation of therapy . Long-term follow-up indicates sustained benefits with minimal adverse effects .
Mecanismo De Acción
Miransertib ejerce sus efectos inhibiendo selectivamente la quinasa Akt. Akt es un efector crítico de la vía de señalización de la fosfoinositol 3-quinasa (PI3K), que regula varios procesos celulares, incluido el crecimiento celular, la supervivencia y el metabolismo. Al unirse al sitio alostérico de Akt, this compound evita su activación y la posterior fosforilación de los objetivos posteriores .
La inhibición de Akt por this compound conduce a la supresión de las vías de señalización mediadas por Akt, lo que resulta en una reducción de la proliferación celular, un aumento de la apoptosis y una disminución del crecimiento tumoral. Además, se ha demostrado que this compound mejora la autofagia en ciertos contextos celulares, lo que contribuye a sus efectos terapéuticos .
Comparación Con Compuestos Similares
Miransertib es parte de una clase de inhibidores de Akt que incluye otros compuestos como MK-2206, capivasertib (AZD5363) e ipatasertib. Estos compuestos comparten un mecanismo de acción similar al dirigirse a la quinasa Akt, pero difieren en su selectividad, potencia y propiedades farmacocinéticas .
MK-2206: Un inhibidor alostérico de Akt con un perfil de unión diferente en comparación con this compound. Ha mostrado eficacia en modelos preclínicos de cáncer, pero tiene propiedades farmacocinéticas distintas.
Capivasertib (AZD5363): Un inhibidor de Akt competitivo con ATP que ha demostrado actividad clínica en pacientes con tumores mutantes Akt1 E17K. Se diferencia de this compound en su modo de unión y selectividad.
Ipatasertib: Otro inhibidor de Akt competitivo con ATP con un espectro más amplio de actividad contra diferentes isoformas de Akt. .
La singularidad de this compound radica en su inhibición alostérica selectiva de Akt, lo que proporciona un mecanismo de acción distinto en comparación con los inhibidores competitivos con ATP. Esta selectividad puede ofrecer ventajas en términos de efectos fuera del objetivo reducidos y perfiles de seguridad mejorados .
Actividad Biológica
Miransertib, also known as ARQ 092, is a selective inhibitor of the AKT (protein kinase B) signaling pathway, which plays a crucial role in various cellular processes including metabolism, proliferation, and survival. This compound has garnered attention for its potential therapeutic applications in treating conditions associated with dysregulated AKT activity, such as certain cancers and rare genetic disorders like Proteus syndrome and PIK3CA-related overgrowth spectrum (PROS).
This compound functions as an allosteric inhibitor of AKT, binding both the active and inactive forms of the enzyme. This binding prevents the membrane localization of AKT and promotes its dephosphorylation, thereby inhibiting its activity. The compound selectively targets all three isoforms of AKT (AKT1, AKT2, and AKT3), making it a potent candidate for therapeutic interventions in diseases characterized by aberrant AKT signaling .
Anti-Leishmanial Activity
Recent studies have demonstrated that this compound exhibits significant anti-leishmanial activity against Leishmania donovani and Leishmania amazonensis. In vitro experiments showed that this compound effectively reduced the viability of cultured promastigotes and intracellular amastigotes within macrophages. Notably, it enhanced mTOR-dependent autophagy in infected macrophages, contributing to the elimination of the parasites. In vivo studies in BALB/c mice indicated that oral administration of this compound resulted in a considerable reduction of parasite burden in both liver and spleen compared to standard treatments like miltefosine .
Study Type | Infection Model | Treatment | Outcome |
---|---|---|---|
In vitro | L. donovani | This compound | Effective against promastigotes and amastigotes |
In vivo | BALB/c mice | Oral this compound | Significant reduction in liver and spleen parasite load |
Vascular Malformations
This compound has also been investigated for its effects on PI3K-driven vascular malformations. In a preclinical model involving mice with Pik3ca-driven endothelial cell hyperproliferation, low doses of this compound were found to prevent and even induce regression of vascular malformations. This was assessed through various metrics including vascular area and endothelial cell proliferation rates .
Proteus Syndrome
A phase 0/1 pilot study evaluated this compound's pharmacodynamics in patients with Proteus syndrome, a condition caused by a mosaic gain-of-function mutation in AKT1. The study aimed to determine an appropriate dosing strategy while monitoring the reduction of phosphorylated AKT levels in affected tissues. Results indicated that a dose of 5 mg/m²/day led to a 50% reduction in pAKT levels in five out of six participants, suggesting potential efficacy while maintaining tolerability .
PIK3CA-Related Overgrowth Spectrum (PROS)
In another clinical trial focused on PROS, preliminary results highlighted this compound's potential as a targeted treatment for patients with PI3K/AKT-driven overgrowth diseases. The drug was well-tolerated and demonstrated encouraging safety profiles alongside clinical activity .
Case Studies
Recent case studies have provided insights into the clinical application of this compound. For instance, two pediatric patients with severe PROS exhibited notable improvements following treatment with this compound, including reductions in overgrowth symptoms and associated complications . These findings underscore the compound's promise as a therapeutic option for rare genetic disorders linked to dysregulated AKT signaling.
Propiedades
IUPAC Name |
3-[3-[4-(1-aminocyclobutyl)phenyl]-5-phenylimidazo[4,5-b]pyridin-2-yl]pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6/c28-24-21(8-4-17-30-24)25-32-23-14-13-22(18-6-2-1-3-7-18)31-26(23)33(25)20-11-9-19(10-12-20)27(29)15-5-16-27/h1-4,6-14,17H,5,15-16,29H2,(H2,28,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFMVVHMKGFCMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)N3C4=C(C=CC(=N4)C5=CC=CC=C5)N=C3C6=C(N=CC=C6)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313881-70-7 | |
Record name | Miransertib [USAN:INN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1313881707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Miransertib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14982 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-[3-[4-(1-aminocyclobutyl)phenyl]-5-phenylimidazo[4,5-b]pyridin-2-yl]pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MIRANSERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1DQI1B52Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.